molecular formula C18H11ClO B8250008 7-Chloro-1-phenyldibenzo[b,d]furan CAS No. 2360830-97-1

7-Chloro-1-phenyldibenzo[b,d]furan

Cat. No.: B8250008
CAS No.: 2360830-97-1
M. Wt: 278.7 g/mol
InChI Key: SACVFEGLNRXPOV-UHFFFAOYSA-N
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Description

7-Chloro-1-phenyldibenzo[b,d]furan is an organic compound with the molecular formula C18H11ClO. It belongs to the class of dibenzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-phenyldibenzo[b,d]furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of industrial production methods are often proprietary, but they generally involve similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-phenyldibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various halogenated, nitrated, or sulfonated derivatives .

Scientific Research Applications

7-Chloro-1-phenyldibenzo[b,d]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1-phenyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1-phenyldibenzo[b,d]furan is unique due to the specific positioning of the chlorine and phenyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

7-chloro-1-phenyldibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClO/c19-13-9-10-15-17(11-13)20-16-8-4-7-14(18(15)16)12-5-2-1-3-6-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACVFEGLNRXPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C=C(C=C4)Cl)OC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2360830-97-1
Record name 7-Chloro-1-phenyldibenzo[b,d]furan
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